4-Methoxybenzyl 2-bromoacetate

Organic Synthesis Methodology Esterification

4-Methoxybenzyl 2-bromoacetate (CAS 63353-51-5) is a bromoacetic acid ester derived from 4-methoxybenzyl alcohol. It functions as an electrophilic building block in organic synthesis, primarily valued for its dual reactivity: the bromoacetyl group acts as an alkylating agent, while the ester linkage provides a handle for further transformations or serves as a masked functionality.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 63353-51-5
Cat. No. B3055203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl 2-bromoacetate
CAS63353-51-5
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)CBr
InChIInChI=1S/C10H11BrO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7H2,1H3
InChIKeyVTVNOEAMXCXKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzyl 2-bromoacetate (CAS 63353-51-5): A Reactive Ester Building Block for Synthesis


4-Methoxybenzyl 2-bromoacetate (CAS 63353-51-5) is a bromoacetic acid ester derived from 4-methoxybenzyl alcohol. It functions as an electrophilic building block in organic synthesis, primarily valued for its dual reactivity: the bromoacetyl group acts as an alkylating agent, while the ester linkage provides a handle for further transformations or serves as a masked functionality [1]. Its molecular weight is 259.1 g/mol .

Why 4-Methoxybenzyl 2-bromoacetate Cannot Be Replaced by a Generic Bromoacetate in Critical Transformations


The 4-methoxybenzyl (PMB) group in this compound is not a simple spectator. Its electron-donating nature significantly alters the stability and subsequent deprotection profile of intermediates compared to unsubstituted benzyl or alkyl bromoacetates [1]. Specifically, PMB ethers and esters are known to be more acid-sensitive than their benzyl counterparts, allowing for orthogonal deprotection strategies in complex syntheses [2]. This electronic modulation directly impacts reaction outcomes and purification ease, making generic substitution a risk to synthetic efficiency and yield.

Quantitative Differentiation of 4-Methoxybenzyl 2-bromoacetate: Synthesis Yield and Reaction Scope


High-Yield Synthesis from Readily Available Alcohol: A 93% Benchmark

The synthesis of 4-Methoxybenzyl 2-bromoacetate from 4-methoxybenzyl alcohol and bromoacetyl bromide, using triethylamine in dichloromethane, proceeds with a high isolated yield of 93% [1]. This contrasts with a typical 73% yield for the installation of a 4-methoxybenzyl group via a different alkylation method using NaH in DMF [2]. The high yield and mild conditions for ester formation highlight an efficient and scalable entry point for this specific building block.

Organic Synthesis Methodology Esterification

Facile Conversion to Versatile Diazoacetate Intermediate

4-Methoxybenzyl 2-bromoacetate serves as a direct precursor to the corresponding diazoacetate. Treatment with N,N'-ditosylhydrazine and DBU at 0 °C yields the diazoacetate [1]. While the specific yield for the 4-methoxybenzyl derivative is not tabulated, the methodology is general, and yields for other bromoacetates are reported in the moderate to high range, with a specific example yielding 88% [2]. This transformation is a key advantage, providing access to a highly versatile class of intermediates for cyclopropanation and C-H insertion reactions.

Synthetic Methodology Diazo Chemistry Reagent Development

Key Application Scenarios for 4-Methoxybenzyl 2-bromoacetate (CAS 63353-51-5)


Synthesis of 4-Methoxybenzyl Diazoacetate for Cyclopropanation Reactions

The primary research application is its conversion to 4-methoxybenzyl diazoacetate, a versatile intermediate for metal-catalyzed cyclopropanations and C-H insertions. The established methodology using N,N'-ditosylhydrazine offers a mild and operationally simple route from the bromoacetate [1]. This is particularly valuable in medicinal chemistry for installing cyclopropyl groups or functionalizing complex scaffolds.

Installation of an Orthogonally Protected Acetyl Group

4-Methoxybenzyl 2-bromoacetate is an effective reagent for introducing a protected acetyl group onto nucleophiles (e.g., amines, alcohols, thiols). The resulting 4-methoxybenzyl (PMB) ester is stable to a range of conditions but can be selectively cleaved under mild oxidative (DDQ) or acidic conditions, which are orthogonal to standard benzyl or tert-butyl ester deprotections [2]. This property is critical in multi-step syntheses of complex natural products and pharmaceuticals.

Production of Customized Building Blocks for Pharmaceutical Research

The high-yielding synthesis (93%) of this compound [1] makes it a scalable and reliable building block. Its dual reactivity is exploited in the preparation of diverse chemical libraries. For example, the bromoacetyl group can be used to link the PMB-protected moiety to a core scaffold via nucleophilic substitution, followed by further elaboration of the scaffold before final PMB deprotection. This application is relevant for early-stage drug discovery where structural diversification is key.

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